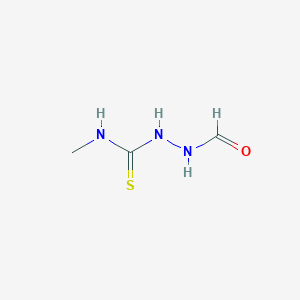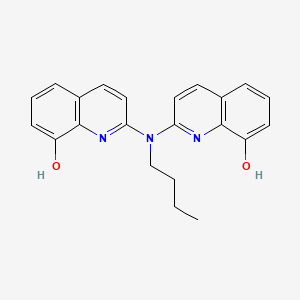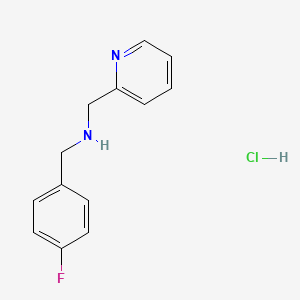![molecular formula C13H18ClN B1621672 2-[(2-Chlorophenyl)methyl]azepane CAS No. 68841-13-4](/img/structure/B1621672.png)
2-[(2-Chlorophenyl)methyl]azepane
Descripción general
Descripción
2-[(2-Chlorophenyl)methyl]azepane is a chemical compound with the CAS Number: 68841-13-4 . It has a molecular weight of 223.75 . The IUPAC name for this compound is 2-(2-chlorobenzyl)azepane . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-[(2-Chlorophenyl)methyl]azepane is 1S/C13H18ClN/c14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15-12/h3-4,6,8,12,15H,1-2,5,7,9-10H2 . This indicates that the compound has a seven-membered ring containing a nitrogen atom at position 1. The azepane ring structure is similar to that of the more commonly known six-membered ring piperidine, but with an additional carbon atom in the ring.Chemical Reactions Analysis
The chemical properties of 2-[(2-Chlorophenyl)methyl]azepane include its reactivity, stability, and chemical structure. It is a reactive chemical that can undergo various chemical reactions, including nucleophilic substitution reactions, oxidation, and reduction reactions. It is relatively stable under normal conditions, but can decompose when exposed to high temperatures, light, or acidic or basic environment.Physical And Chemical Properties Analysis
The physical properties of 2-[(2-Chlorophenyl)methyl]azepane include its color, odor, melting point, boiling point, solubility, and density. This compound is a white crystalline solid with a slight odor. It has a melting point of 54-56℃, a boiling point of 250℃, and a density of 1.13 g/mL. It is slightly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform.Aplicaciones Científicas De Investigación
Enantioselective Functionalization
A study by Jain et al. (2016) focuses on the enantioselective functionalization of saturated aza-heterocycles, including azepanes, through palladium-catalyzed C–H arylation of thioamides. This method is significant for the development of bioactive compounds and therapeutic agents, demonstrating the compound's application in drug discovery due to its role in achieving high enantioselectivities and exclusive regioselectivity in the presence of various methylene groups (Jain, Verma, Xia, & Yu, 2016).
Ionic Liquids
Belhocine et al. (2011) utilized azepane as a starting material for synthesizing a new family of room temperature ionic liquids. These transformations offer an environmentally friendly alternative to the disposal of azepane, a coproduct of diamine production in the polyamide industry. The study reveals the compound's application in creating azepanium salts with significant implications for industrial processes and environmental sustainability (Belhocine et al., 2011).
Molecular and Electronic Structures
Unimuke et al. (2022) conducted a meta-hybrid density functional theory prediction to investigate the structural reactivity, stability, and behavior of azepane among other cyclic molecules. This research highlights azepane's importance in synthesizing natural products and pharmacologically active intermediates, providing deep insights into its molecular properties and applications in chemistry (Unimuke et al., 2022).
High Voltage Electrolytes for Supercapacitors
Pohlmann et al. (2015) explored mixtures of azepanium-based ionic liquids and propylene carbonate as high voltage electrolytes for supercapacitors. This study demonstrates the potential of azepane derivatives in enhancing the performance of energy storage devices, highlighting the compound's role in achieving high operative voltages while maintaining low viscosities and high conductivities (Pohlmann et al., 2015).
Safety and Hazards
The safety information for 2-[(2-Chlorophenyl)methyl]azepane includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15-12/h3-4,6,8,12,15H,1-2,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHRGKMQZIWWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398014 | |
| Record name | 2-[(2-chlorophenyl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68841-13-4 | |
| Record name | 2-[(2-chlorophenyl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B1621590.png)

![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)

![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)
![1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621601.png)
![2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B1621602.png)



![2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B1621609.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)
![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)